molecular formula C14H18ClN3O2 B5763713 N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride

N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride

Cat. No. B5763713
M. Wt: 295.76 g/mol
InChI Key: KJGJJWQGJQFTJY-ZDCVYKBASA-N
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Description

N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride, also known as AZOB, is a chemical compound that has been widely studied for its potential applications in various scientific fields.

Scientific Research Applications

N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride has been used as a building block for the synthesis of new materials with unique properties, such as self-healing and shape-memory materials. In nanotechnology, N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride has been used as a molecular switch for the development of nanoscale devices.

Mechanism of Action

The mechanism of action of N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride involves the reversible photoisomerization of the azo group in the molecule. Upon exposure to light, the azo group undergoes a cis-trans isomerization, which results in a change in the molecular conformation. This conformational change can be used to control the properties of N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride, such as its solubility and reactivity.
Biochemical and Physiological Effects:
N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride has been shown to have minimal toxicity and low cytotoxicity in vitro. It has been found to be stable under physiological conditions, making it a promising candidate for biomedical applications. N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride has also been shown to have antioxidant and anti-inflammatory properties, which could be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride is its reversible photoisomerization, which allows for the control of its properties in a non-invasive manner. This makes it a useful tool for studying biological systems and materials science. However, the synthesis of N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride can be challenging, and its stability under certain conditions, such as high temperatures and acidic environments, can be limited.

Future Directions

There are several future directions for the study of N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride. One potential area of research is the development of N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride-based materials with unique properties, such as stimuli-responsive materials and self-healing materials. Another area of research is the investigation of N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, the use of N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride as a molecular switch for the development of nanoscale devices could have important applications in nanotechnology.

Synthesis Methods

The synthesis of N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride involves the reaction of 3-hydroxybenzohydrazide with 1-azabicyclo[2.2.2]oct-3-ene. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt of N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride. This synthesis method has been optimized to produce high yields of pure N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride.

properties

IUPAC Name

N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-3-hydroxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c18-12-3-1-2-11(8-12)14(19)16-15-13-9-17-6-4-10(13)5-7-17;/h1-3,8,10,18H,4-7,9H2,(H,16,19);1H/b15-13-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGJJWQGJQFTJY-ZDCVYKBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=NNC(=O)C3=CC(=CC=C3)O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1/C(=N\NC(=O)C3=CC(=CC=C3)O)/C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride

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